Lithium p-toluenesulphinate
Description
Historical Perspectives on Arenesulfinate Chemistry
The chemistry of arenesulfinates, the class of compounds to which Lithium p-toluenesulphinate belongs, has roots extending back over three-quarters of a century. researchgate.net Arenesulfinic acids and their corresponding salts, like this compound, were recognized early on for their value in organic synthesis. A cornerstone of their historical application is the synthesis of sulfones through the alkylation of sulfinate salts with alkyl halides, a robust and reliable method for constructing carbon-sulfur bonds. researchgate.net
A fundamental characteristic of the sulfinate anion that has driven its long-standing use is its nature as an ambident nucleophile. This means it possesses two potential sites for reaction: the sulfur atom and the oxygen atom. researchgate.net This dual reactivity allows for controlled synthesis, where reaction conditions can be tuned to favor either S-alkylation to form sulfones or O-alkylation to form sulfinic esters. This versatility established arenesulfinates as valuable and stable building blocks in the synthetic chemist's toolkit long before the more specialized applications of specific salts like the lithium variant were explored. researchgate.net Early research laid the groundwork for understanding the reactivity patterns that would later be exploited in more complex and targeted synthetic strategies.
Evolution of Research Interest in this compound
While arenesulfinate chemistry has a long history, focused research interest in this compound grew as synthetic organic chemistry demanded more specific and efficient reagents. Its solubility in organic solvents and the reactivity of the lithium cation made it a particularly useful salt. ontosight.ai The evolution of its use can be traced through a series of increasingly sophisticated applications.
Initially, it was primarily used as a nucleophile to introduce the toluenesulfinate group into organic molecules. ontosight.ai This led to its application in palladium-catalyzed reactions, such as the deprotection of allyl ethers, showcasing its utility in strategic synthetic steps that require the selective removal of protecting groups.
A significant leap in its application came with its use in asymmetric synthesis. Researchers found that the sulfinyl group could act as a potent chiral auxiliary. For instance, enantiomerically pure sulfinamides, valuable precursors in asymmetric synthesis, can be prepared by reacting lithium amides with chiral menthyl p-toluenesulfinate. csic.es Furthermore, the introduction of a sulfoxide (B87167) substituent via reagents like (-)-menthyl p-toluenesulfinate allows for the dynamic resolution of atropisomers, where the sulfoxide group controls the stereochemistry of the molecule. manchester.ac.uk This sulfoxide can then be exchanged for lithium, providing an enantiomerically pure organolithium reagent for further reactions. manchester.ac.uk
More recently, the scope of its utility has expanded into transition-metal-catalyzed cross-coupling reactions. The sulfinate group has been identified as a versatile partner in these reactions, which are fundamental to modern drug discovery and materials science. cas.cn For example, copper-mediated cross-coupling reactions between diazo compounds and sulfinates have been developed to synthesize sulfones under mild conditions with excellent functional group tolerance. cas.cn
Table 1: Evolution of Synthetic Applications for this compound and Related Reagents
| Application Area | Reaction Type | Example | Reference(s) |
|---|---|---|---|
| Protecting Group Chemistry | Palladium-Catalyzed Deprotection | Removal of allyl ether protecting groups. | |
| Heterocycle Synthesis | Nucleophilic Substitution | Synthesis of highly fluorescent 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles. | |
| Asymmetric Synthesis | Chiral Auxiliary | Reaction with lithium amides and (S)-menthyl p-toluenesulfinate to form enantiopure N-alkyl-p-toluenesulfinamides. | csic.es |
| Asymmetric Synthesis | Dynamic Thermodynamic Resolution | Use of a chiral sulfoxide to control atropisomeric conformation, followed by sulfoxide-lithium exchange. | manchester.ac.uk |
| Cross-Coupling Reactions | Copper-Mediated Coupling | Reaction with diazo compounds to form sulfones. | cas.cn |
Current Research Frontiers and Outlook for this compound
The current research landscape for this compound is characterized by its expansion into advanced materials science, particularly in the field of energy storage. One of the most promising and intensely studied applications is its use as an electrolyte additive in lithium-ion batteries. researchgate.net Research has shown that it can significantly enhance the electrochemical performance and stability of these batteries. Its primary function is to help form a stable solid-electrolyte interphase (SEI) on the surface of the anode. A robust SEI layer is crucial for preventing the degradation of the electrolyte and the anode, which in turn leads to longer cycle life and improved safety. Studies have demonstrated that additives derived from p-toluenesulfinic acid can reduce the irreversible capacity loss of graphite (B72142) anodes.
Recent work has focused on incorporating this compound into battery separators. Coating a heat-resistant polyimide separator with the compound has been shown to improve rate capabilities and capacity retention, attributed to the high electrolyte affinity of the modified separator. researchgate.net This strategy represents an efficient pathway toward developing high-power lithium-ion batteries with enhanced safety features. researchgate.netacs.org
The outlook for this compound remains bright and multifaceted. In organic synthesis, its role is expected to continue expanding, particularly in the development of novel catalytic cycles and C-H functionalization reactions where the sulfinate group can act as a versatile directing group or traceless linker. Its established reactivity as both a nucleophile and a radical precursor makes it a prime candidate for exploration in photoredox and electrochemical methodologies. researchgate.netcas.cn
In materials science, the focus will likely remain on optimizing its performance in energy storage. Further research into modifying electrode and separator surfaces, as well as developing novel electrolyte formulations containing this compound and its derivatives, is anticipated. cip.com.cn The ability of this relatively simple and accessible compound to address complex challenges in both synthesis and materials science ensures its continued relevance and exploration in the years to come.
Table 2: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₇H₇LiO₂S | sigmaaldrich.comnih.gov |
| Molecular Weight | 162.14 g/mol | sigmaaldrich.comamerigoscientific.com |
| CAS Number | 16844-27-2 | sigmaaldrich.comnih.gov |
| Synonyms | p-Toluenesulfinic acid lithium salt | sigmaaldrich.comscbt.com |
| Appearance | White crystalline solid | ontosight.ai |
| IUPAC Name | lithium;4-methylbenzenesulfinate | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;4-methylbenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Li/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUZXYWQEDRGFN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
536-57-2 (Parent) | |
| Record name | Lithium p-toluenesulphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30168566 | |
| Record name | Lithium p-toluenesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16844-27-2 | |
| Record name | Lithium p-toluenesulphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium p-toluenesulphinate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium p-toluenesulphinate | |
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Synthetic Methodologies and Precursor Roles of Lithium P Toluenesulphinate
Strategic Approaches for the Synthesis of Lithium p-toluenesulphinate
The preparation of lithium p-toluenesulfinate can be achieved through several strategic routes, ranging from classical, well-established pathways to more modern, sustainable methods.
The traditional synthesis of lithium p-toluenesulfinate relies on straightforward and robust chemical reactions. One of the most common methods is the neutralization of p-toluenesulfinic acid with a suitable lithium base, such as lithium hydroxide (B78521) or lithium carbonate. ontosight.ai The parent p-toluenesulfinic acid is often prepared by the reduction of the more common p-toluenesulfonyl chloride.
Another well-established route involves the reaction of an organometallic reagent with sulfur dioxide. For instance, p-tolyllithium (B8432521) or a p-tolyl Grignard reagent can be treated with sulfur dioxide, followed by an aqueous workup and subsequent neutralization with a lithium salt to yield the desired product. chemrxiv.org A specific example is the treatment of 1-iodo-4-methylbenzene with n-butyllithium to form p-tolyllithium, which then reacts with sulfur dioxide. chemrxiv.org
A summary of these established methods is presented below.
| Method Name | Precursors | Key Reagents | General Principle |
| Neutralization | p-Toluenesulfinic Acid | Lithium Hydroxide (LiOH) or Lithium Carbonate (Li₂CO₃) | A simple acid-base reaction where the acidic proton of the sulfinic acid is replaced by a lithium cation. ontosight.ai |
| Reduction & Neutralization | p-Toluenesulfonyl Chloride | Reducing agent (e.g., sodium sulfite), then LiOH | Reduction of the sulfonyl chloride to the sulfinic acid, followed by neutralization. |
| Organometallic Route | p-Tolylmagnesium Bromide or p-Tolyllithium | Sulfur Dioxide (SO₂), then a lithium salt | Insertion of SO₂ into the carbon-metal bond, followed by treatment with a lithium source to form the salt. chemrxiv.org |
Modern synthetic chemistry places a strong emphasis on sustainability, seeking methods that are more efficient, use less hazardous materials, and minimize waste. In the context of sulfinate synthesis, emerging methodologies focus on catalytic processes and one-pot reactions. For example, iron-mediated reactions are being explored for various transformations involving sulfinates. chemrxiv.org
While specific literature on the "green" synthesis of lithium p-toluenesulfinate is nascent, related transformations point towards future directions. The development of one-pot procedures, which combine multiple reaction steps without isolating intermediates, represents a more sustainable approach by reducing solvent usage and waste generation. chemrxiv.org Furthermore, the use of catalysts, such as copper iodide for the synthesis of related sulfinate esters from thiols, showcases a move towards more atom-economical and efficient processes that could be adapted for sulfinate salt production. rsc.org The use of milder activating agents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) with sulfinic acids to form reactive intermediates for ester synthesis, also reflects a trend towards avoiding harsh reagents like thionyl chloride. researchgate.net
This compound as a Key Precursor in Organic Synthesis
Beyond its synthesis, the true value of lithium p-toluenesulfinate lies in its application as a precursor for a variety of important chemical transformations.
Lithium p-toluenesulfinate plays a critical role as a leaving group in the Shapiro reaction, a powerful method for converting ketones into organolithium reagents. In this reaction, a ketone is first converted to its corresponding p-toluenesulfonylhydrazone (tosylhydrazone). Treatment of this tosylhydrazone with a strong base, typically an alkyllithium reagent, results in the elimination of lithium p-toluenesulfinate and dinitrogen gas to generate a vinyllithium (B1195746) intermediate. The formation of the highly stable and inert lithium p-toluenesulfinate salt is a key thermodynamic driving force for this transformation. These organolithium intermediates are versatile nucleophiles for creating new carbon-carbon bonds.
The p-toluenesulfinate anion is an effective nucleophile for introducing the p-toluenesulfonyl (tosyl) group into organic molecules, leading to the formation of sulfones. Sulfones are an important class of compounds found in pharmaceuticals and are versatile synthetic intermediates. Lithium p-toluenesulfinate can participate in a range of nucleophilic substitution and addition reactions.
Recent advancements include iron-catalyzed oxy-sulfonylation of enamides, where lithium p-toluenesulfinate reacts to form valuable β-amidosulfones under mild conditions. chemrxiv.org It can also be used in palladium-catalyzed reactions to achieve specific transformations.
The table below summarizes its utility in forming sulfones.
| Reaction Type | Electrophile | Product Class |
| Nucleophilic Substitution (Sₙ2) | Alkyl Halides (e.g., R-Br, R-I) | Alkyl Aryl Sulfones |
| Michael Addition | α,β-Unsaturated Carbonyls | β-Ketosulfones |
| Allylic Alkylation (Pd-catalyzed) | Allylic Acetates or Carbonates | Allylic Sulfones |
| Oxy-sulfonylation (Fe-catalyzed) | Enamides | β-Amidosulfones chemrxiv.org |
Lithium p-toluenesulfinate is an achiral molecule, but it is a fundamental starting material for the synthesis of key chiral sulfinylating agents. The synthesis of enantiomerically pure sulfoxides, a critical class of chiral auxiliaries and pharmacophores, often relies on diastereomerically pure sulfinate esters, most notably menthyl p-toluenesulfinate. acs.orgnih.gov
The process begins with the conversion of lithium p-toluenesulfinate (or its corresponding acid) into p-toluenesulfinyl chloride, typically using a reagent like thionyl chloride. This reactive sulfinyl chloride is then treated with a chiral alcohol. The Andersen-Evans synthesis, a cornerstone of asymmetric sulfur chemistry, employs a chiral auxiliary like (-)-menthol. acs.orgcsic.es The reaction produces a mixture of diastereomeric p-toluenesulfinate esters, which can be separated by crystallization. The isolated, diastereomerically pure sulfinate ester then serves as a powerful reagent to transfer the chiral sulfinyl group to a wide variety of nucleophiles (e.g., Grignard or organolithium reagents) to generate enantiomerically pure sulfoxides with high stereospecificity. csic.esnih.gov
| Chiral Auxiliary | Type | Use |
| (-)-Menthol | Chiral Alcohol | Forms separable diastereomeric sulfinate esters for the synthesis of chiral sulfoxides (Andersen Synthesis). acs.orgnih.gov |
| Diacetone-d-glucose (DAG) | Chiral Alcohol | An alternative to menthol, derived from sugars, for preparing enantiopure sulfoxides. acs.orgnih.gov |
| N-Sulfinyloxazolidinones | Chiral Reagents | Powerful reagents, derived from chiral sulfinates, for transferring homochiral sulfinyl groups to various nucleophiles. csic.es |
Reaction Types Facilitated by this compound Derivatives
The chemical behavior of this compound and its derivatives is diverse, enabling a range of transformations critical to modern organic synthesis. The sulfinate group's unique electronic properties allow it to participate in reactions as either a nucleophile or a leaving group, depending on the reaction conditions and the substrate.
Nucleophilic Addition Reactions
The p-toluenesulphinate anion, provided by its lithium or sodium salt, is an effective nucleophile, particularly in conjugate addition reactions to electron-deficient alkenes. This reactivity is prominently featured in the Michael addition to α,β-unsaturated carbonyl compounds.
In this context, the sulfinate anion attacks the β-position of an enone, leading to the formation of a β-sulfonyl ketone. sioc-journal.cn This transformation is a reliable method for creating carbon-sulfur bonds and introducing the synthetically versatile sulfonyl group. An iron-catalyzed protocol has been developed that uses sodium p-toluenesulphinate with α,β-unsaturated carbonyl compounds, employing a catalytic system of FeCl₃ and TMSCl to promote the conjugate addition under mild conditions. organic-chemistry.org The reaction proceeds with a broad range of chalcones and enones, and mechanistic studies suggest that TMSCl activates both the enone and the sulfinate salt. organic-chemistry.org The resulting β-carbonyl sulfones are valuable intermediates in organic synthesis. organic-chemistry.org
The nucleophilic character of the sulfinate group is also harnessed in other contexts. For example, chiral sulfoxide (B87167) derivatives, which can be prepared from sulfinates, are used in asymmetric Michael additions where the sulfoxide group directs the stereochemical outcome. researchgate.net While these reactions involve a derivative, the underlying principle relies on the nucleophilicity associated with the sulfur-oxygen moiety.
| Reactants | Catalyst/Conditions | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Carbonyl Compounds + Sodium p-toluenesulphinate | FeCl₃ / TMSCl | β-Sulfonyl Ketones | Efficient iron-catalyzed conjugate addition for C-S bond formation. | organic-chemistry.org |
| α,β-Unsaturated Sulfoxides + Nucleophiles | Base | Chiral Adducts | Chiral sulfoxide derivatives are used to direct asymmetric Michael additions. | researchgate.net |
Reductive Transformations
Reductive transformations involving p-toluenesulphinate derivatives primarily focus on the cleavage of the sulfonyl group, a process known as desulfonylation. In these reactions, the tosyl group (p-toluenesulfonyl), often installed as a protecting group for alcohols or amines, is reductively removed to regenerate the original functional group.
Various methods exist for the reductive desulfonylation of p-toluenesulfonates (tosylates). cdnsciencepub.com These include the use of reagents such as sodium naphthalene (B1677914) in tetrahydrofuran, which provides a rapid and high-yielding method for regenerating hydroxyl groups from their corresponding tosylates. cdnsciencepub.com This process proceeds via S-O bond cleavage. cdnsciencepub.com Other powerful reducing systems, such as solutions of lithium metal in low molecular weight amines (e.g., methylamine), are also effective for the reductive desulfonylation of sulfones. researchgate.net This method proceeds via a single electron transfer (SET) mechanism to generate carbanionic intermediates and sulfinate species. researchgate.net
Lithium aluminium hydride (LiAlH₄) is another reagent capable of cleaving tosylates. cdnsciencepub.com This allows for the deoxygenation of alcohols through a two-step sequence of tosylation followed by reduction. researchgate.net While these reactions result in the removal of a tosylate or sulfone group, rather than using this compound as the reducing agent itself, they represent key reductive transformations within the chemistry of this family of compounds. cdnsciencepub.comresearchgate.net
| Substrate | Reagent/Conditions | Transformation | Key Feature | Reference |
|---|---|---|---|---|
| Carbohydrate p-toluenesulfonates | Sodium naphthalene / THF | Desulfonylation (ROTs → ROH) | Rapid and high-yield regeneration of alcohols. | cdnsciencepub.com |
| Alkyl aryl sulfones | Lithium / Methylamine | Desulfonylation (R-SO₂Ar → R-H) | Proceeds via a single electron transfer (SET) mechanism. | researchgate.net |
| Alkyl p-toluenesulfonates | Lithium aluminium hydride (LiAlH₄) | Reductive cleavage (ROTs → RH) | Allows for the deoxygenation of alcohols. | researchgate.net |
Elimination Reactions
This compound is a key participant in certain elimination reactions, most notably as a leaving group in the Shapiro reaction. wikipedia.org The Shapiro reaction converts ketones and aldehydes into alkenes via their corresponding p-toluenesulfonylhydrazone (tosylhydrazone) derivatives. wikipedia.orgslideshare.net
The generally accepted mechanism involves the treatment of a tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium. The base first deprotonates the acidic N-H proton, followed by a second, kinetically favored deprotonation at the less-substituted α-carbon. wikipedia.org The resulting dianion undergoes a crucial elimination step where this compound is expelled. This rate-limiting step generates a lithium alkenyldiazenide intermediate, which subsequently loses a molecule of nitrogen gas (N₂) to afford a vinyllithium species. Aqueous work-up then protonates the vinyllithium to yield the final alkene product. The precipitation of this compound often helps to drive the reaction forward.
| Reaction Name | Substrate | Reagents | Key Intermediate | Role of Li p-toluenesulphinate | Reference |
|---|---|---|---|---|---|
| Shapiro Reaction | Tosylhydrazone | 2 eq. n-BuLi or MeLi | Vinyllithium | Eliminated as a leaving group |
This reaction has proven to be a powerful tool in total synthesis, for instance, in the preparation of the natural product (–)-phytocassane D. wikipedia.org
Metalation and Transmetalation Processes
While this compound itself is not typically used as a metalating agent, its chemistry is intrinsically linked to metalation and transmetalation processes, largely through the organolithium intermediates generated in reactions where it participates.
As described in the Shapiro reaction, the elimination of this compound leads directly to the formation of a vinyllithium reagent. wikipedia.org These organolithium species are potent intermediates that can be trapped with various electrophiles or can undergo further transformations, including transmetalation.
Transmetalation is a process involving the exchange of metals between organic molecules, often used to modify the reactivity of an organometallic reagent. escholarship.org For example, a highly reactive vinyllithium species can be transmetalated with a metal salt, such as zinc chloride (ZnCl₂) or a copper salt (e.g., CuCN), to produce a more stable and selective organozinc or organocuprate reagent, respectively. researchgate.netacs.org These less reactive species are particularly useful for controlled carbon-carbon bond formations, such as in Negishi or Suzuki-Miyaura cross-coupling reactions.
Therefore, while not a direct agent, the formation of this compound as a byproduct of elimination is a gateway to highly reactive organometallic intermediates that are prime candidates for subsequent metalation or transmetalation steps, thereby expanding their synthetic utility.
Mechanistic Investigations of Lithium P Toluenesulphinate Reactions
Elucidation of Reaction Mechanisms Involving Lithium p-toluenesulphinate
For a reaction involving this compound, the rate law can reveal whether the sulphinate anion participates in the rate-determining step. For example, in a nucleophilic substitution reaction where this compound is the nucleophile, the mechanism can be either bimolecular (Sₙ2) or unimolecular (Sₙ1).
Sₙ2 Mechanism: The reaction occurs in a single step where the nucleophile attacks the substrate as the leaving group departs. The rate is dependent on the concentrations of both the substrate and the nucleophile. The rate law would be: Rate = k[Substrate][CH₃C₆H₄SO₂⁻]. This indicates that the p-toluenesulphinate anion is involved in the rate-determining step. savemyexams.com
Sₙ1 Mechanism: The reaction proceeds through a two-step mechanism, with the first step being the slow, rate-determining formation of a carbocation intermediate. The nucleophile then rapidly attacks the carbocation in the second step. The rate is independent of the nucleophile's concentration: Rate = k[Substrate]. wikipedia.org
Kinetic studies on the leaching of lithium-ion battery materials, which involve complex solid-liquid heterogeneous systems, often employ various models to determine the rate-controlling step, which can be either diffusion-controlled or surface-chemical-reaction-controlled. mdpi.com Similar methodologies, such as those outlined in the table below, could be applied to understand heterogeneous reactions involving this compound.
Table 1: Kinetic Models for Analyzing Heterogeneous Reactions
| Model Name | Mathematical Equation | Description |
|---|---|---|
| Shrinking Core Model (Chemical Reaction Control) | 1 - (1 - α)^(1/3) = k*t | Assumes the rate is limited by the chemical reaction at the surface of the particle. |
| Shrinking Core Model (Diffusion Control) | 1 - 3(1 - α)^(2/3) + 2(1 - α) = k*t | Assumes the rate is limited by the diffusion of reactants through a product layer. |
| Avrami Equation | (-ln(1 - α))^(1/n) = k*t | A mixed model that can describe processes controlled by both surface reactions and diffusion. mdpi.com |
α represents the fraction of reacted solid, k is the rate constant, and t is time.
By comparing experimental data to the predictions of these models, the rate-determining step for a specific reaction system can be identified. fiveable.me
Isotopic labeling is a powerful technique used to trace the path of atoms or molecular fragments through a reaction sequence, providing definitive evidence for proposed mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ¹⁵N for ¹⁴N), its final position in the product molecules can be determined using techniques like mass spectrometry or NMR spectroscopy.
In the context of sulphinate chemistry, isotopic labeling can unravel key mechanistic details:
Oxygen Source Confirmation: In oxidation reactions that form sulfones from sulfinates, ¹⁸O-labeling experiments can determine the source of the additional oxygen atom. For instance, in the K₂S₂O₈-mediated decarboxylative sulfonylation of cinnamic acids with sodium sulfinates, labeling studies confirmed that the oxygen atoms in the resulting sulfone products originated from atmospheric oxygen.
Reaction Interface Identification: In the electrochemical oxidation of lithium peroxide (Li₂O₂), a key process in Li-O₂ batteries, isotope labeling has been used to pinpoint the active reaction interface. By fabricating Li₂O₂ particles with an Li₂¹⁶O₂/electrode interface and an Li₂¹⁸O₂/electrolyte interface, researchers demonstrated that oxygen evolution begins at the Li₂O₂/electrolyte interface, a crucial insight for designing better catalysts. nih.gov This methodology could be adapted to study interfacial reactions of this compound in electrochemical systems.
Nitrogen Scrambling: In the reaction of p-toluenesulfonyl azide (B81097) with p-toluenesulphinate anion, ¹⁵N labeling was used to investigate the mechanism. The study revealed that besides the expected azide-ion exchange, a novel scrambling process occurred, leading to the formation of p-toluenesulfonyl azide with the ¹⁵N label at the central nitrogen (N-2), suggesting the involvement of complex intermediates.
Many reactions proceed through short-lived, high-energy transient species or intermediates that are not part of the final products but are critical to the reaction pathway. Detecting and characterizing these species provides direct evidence of the mechanism.
Radical Intermediates: The p-toluenesulphinate anion can participate in reactions involving radical intermediates. The homolytic cleavage of a bond to the sulfur atom can generate a p-toluenesulfonyl radical (CH₃C₆H₄SO₂•). The detection of such short-lived radicals is challenging but can be achieved using techniques like radical trapping. nih.gov In this method, a "radical trap" molecule reacts with the transient radical to form a stable product that can be isolated and identified by mass spectrometry. nih.govresearchgate.net For example, the Peters reaction, which involves the pyrolysis of mercuric sulphinates, is believed to proceed through a radical chain mechanism. researchgate.net
Anionic Intermediates: Reactions between p-toluenesulfonyl azide and the p-toluenesulphinate anion have been shown to involve the reversible formation of a 1,3-di-p-toluenesulfontriazene anion as a transient species. The formation of this intermediate was crucial in explaining the observed isotopic scrambling patterns.
Criegee Intermediates: In atmospheric chemistry, the ozonolysis of alkenes produces unstable Criegee intermediates, which decompose into various radical species. copernicus.org While not directly involving this compound, the advanced analytical methods developed to detect these species, such as chemical ionization mass spectrometry, are applicable to identifying transient species in other complex reaction systems. copernicus.org
A leaving group is a molecular fragment that detaches from a substrate during a reaction, taking a pair of electrons with it. wikipedia.org The ability of a group to leave is inversely related to its basicity; good leaving groups are weak bases because they can stabilize the negative charge effectively. socratic.orgmasterorganicchemistry.com
The p-toluenesulphonate anion (tosylate, CH₃C₆H₄SO₃⁻) is famously an excellent leaving group because its negative charge is delocalized over three oxygen atoms and the aromatic ring, making it a very weak base. socratic.org The p-toluenesulphinate anion (CH₃C₆H₄SO₂⁻), by contrast, has its charge delocalized over only two oxygen atoms. Consequently, it is a stronger base than tosylate and generally considered a poorer leaving group.
However, the departure of a p-toluenesulphinate anion can occur under certain conditions. For instance, in some palladium-catalyzed allylic substitution reactions, the p-toluenesulphinate group can act as a leaving group. Its ability to leave is highly dependent on the reaction context, including the strength of the incoming nucleophile and the stability of the resulting intermediate. In SₙAr reactions, even poor leaving groups can be expelled if the reaction is sufficiently driven, highlighting that leaving group ability is not absolute. masterorganicchemistry.com
Table 2: Comparison of Toluenesulphonate and Toluenesulphinate as Leaving Groups
| Feature | p-Toluenesulphonate (Tosylate) | p-Toluenesulphinate |
|---|---|---|
| Formula | CH₃C₆H₄SO₃⁻ | CH₃C₆H₄SO₂⁻ |
| Basicity | Very Weak Base | Weaker base than hydroxide (B78521), but stronger than tosylate |
| Leaving Group Ability | Excellent | Fair to Poor; context-dependent |
| Reason for Stability | Negative charge delocalized over three oxygen atoms and the aromatic ring. socratic.org | Negative charge delocalized over two oxygen atoms and the aromatic ring. |
Influence of Reaction Environment on Mechanism and Selectivity
The reaction environment, particularly the choice of solvent, can have a profound impact on the reaction mechanism, rate, and the distribution of products (selectivity).
Solvents can influence reactions by solvating reactants, transition states, and intermediates. The nature and extent of this solvation can stabilize or destabilize key species, thereby altering activation energies and potentially favoring one reaction pathway over another. nih.gov
Polar Protic Solvents: Solvents like water and alcohols possess acidic protons and can form strong hydrogen bonds. They are particularly effective at solvating anions. In Sₙ2 reactions, strong solvation of the nucleophile (e.g., the p-toluenesulphinate anion) can lower its energy, increasing the activation barrier and slowing the reaction. libretexts.orgksu.edu.sa Conversely, in Sₙ1 reactions, these solvents excel at stabilizing both the leaving group anion and the carbocation intermediate, which can significantly accelerate the rate-determining ionization step. libretexts.org
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone (B3395972) lack acidic protons and cannot act as hydrogen bond donors. They are poor at solvating anions, leaving the "naked" nucleophile highly reactive. This leads to dramatic rate enhancements for Sₙ2 reactions compared to protic solvents. nih.gov
Pathway Divergence: A change in solvent can be sufficient to switch the reaction mechanism entirely. For example, studies on the solvolysis of phosphate (B84403) esters have shown that the mechanism can change from a bimolecular (Sₙ2-type) process in water to a unimolecular (Sₙ1-type) process in less polar alcohol solvents. nih.gov This switch is signaled by significant changes in activation parameters, such as the entropy of activation. A similar divergence of pathways could be anticipated for reactions of this compound, where a polar protic solvent might favor an Sₙ1-like pathway by stabilizing ion separation, while a polar aprotic solvent would strongly favor an Sₙ2 pathway by enhancing the nucleophilicity of the sulphinate anion.
Temperature Dependence of Reaction Mechanisms
The temperature at which a chemical reaction is conducted is a critical parameter that can significantly influence its rate, yield, and even the nature of the products formed. In the context of reactions involving p-toluenesulfinates, temperature control is crucial from their synthesis to their application in complex chemical transformations.
The synthesis of the related sodium p-toluenesulfinate often involves the reduction of p-toluenesulfonyl chloride with sodium sulfite, a reaction typically carried out at elevated temperatures of 70–80 °C to ensure efficient conversion. rsc.org Similarly, the sulfonation of toluene (B28343) derivatives, a precursor step to forming this compound, is generally performed at 80–100°C. These specific temperature ranges are required to overcome the activation energy barrier for the respective reactions, leading to high yields of the desired sulfinate salt. rsc.org
Beyond synthesis, temperature plays a determinative role in the subsequent reactions of sulfinates. For instance, in the Fe(III)-mediated oxidative direct sulfonylation of β-ketoesters with sodium sulfinates, the reaction temperature has a dramatic influence on the formation of the final product. rsc.org In the broader context of organolithium chemistry, many reactions, such as directed ortho-metalation (DoM), are conducted at cryogenic temperatures, typically -78 °C. acs.org This low temperature is essential to control the high reactivity of the organolithium reagent, prevent undesirable side reactions, and stabilize the lithiated intermediates that are crucial for the reaction's selectivity. acs.org In contrast, some cross-coupling reactions are performed at higher temperatures, such as 60 °C, to facilitate key steps like reductive elimination in the catalytic cycle. nih.gov The temperature dependence of ionic conductivity in lithium polymer cells also highlights the importance of this parameter in electrochemical applications. echemmat.com
Table 1: Influence of Temperature on Various Reactions Involving p-Toluenesulfinates and Related Compounds
| Reaction Type | Reagents/System | Temperature (°C) | Effect of Temperature |
|---|---|---|---|
| Synthesis of Sodium p-toluenesulfinate | p-Toluenesulfonyl chloride, Sodium sulfite | 70–80 | Promotes the reduction reaction to achieve high yields. rsc.org |
| Sulfonation of Toluene | Toluene derivatives | 80–100 | Facilitates the sulfonation process, a key step before neutralization. |
| Directed ortho-Metalation (DoM) | Substrate with DMG, Organolithium base | -78 | Controls reactivity and stabilizes the ortho-lithiated intermediate. acs.org |
Ligand and Additive Effects on Reaction Outcomes
In the realm of metal-catalyzed cross-coupling reactions, ligands are fundamental to the catalyst's function. For example, in copper-catalyzed S–S coupling reactions between thiols and sodium sulfinates, the use of a 1,10-phenanthroline (B135089) (Phen) ligand is crucial for achieving high yields of the desired thiosulfonates. rsc.org Similarly, in nickel-catalyzed cross-electrophile couplings, the structure of the ligand can have a direct impact on both yield and enantioselectivity. Researchers have observed that in certain reactions, the length of the alkyl chain on a BiOX ligand showed a positive correlation with both of these parameters. nih.gov
Additives also play a critical role in modulating reaction pathways. In some nickel-catalyzed couplings, additives like lithium chloride (LiCl), zinc chloride (ZnCl2), and magnesium chloride (MgCl2) have proven effective. nih.gov These salts are proposed to facilitate key steps in the catalytic cycle, such as the reduction of the Ni(II) precursor to the active Ni(0) species or promoting essential transmetalation steps. nih.gov In a different application, this compound itself is used as an additive in the electrolytes of lithium-ion batteries. Its presence helps in the formation of a stable solid-electrolyte interphase (SEI) on the anode, which is crucial for improving battery performance and longevity. Other sulfur-containing additives, such as methyl p-toluenesulfonate (MPTS), have been shown to form a protective, low-impedance film on the cathode surface, preventing electrolyte degradation and enhancing cyclic performance at high voltages. abechem.com
Table 2: Effects of Selected Ligands and Additives on Reaction Outcomes
| Reaction Type | Ligand/Additive | Metal/System | Role/Effect |
|---|---|---|---|
| Cu-catalyzed Sulfenylation | 1,10-phenanthroline (Phen) | Copper (I) | Promotes S-S bond formation between thiols and sulfinates. rsc.org |
| Ni-catalyzed Cross-Coupling | BiOX Ligands | Nickel | Ligand structure (alkyl chain length) correlates with yield and enantioselectivity. nih.gov |
| Ni-catalyzed Cross-Coupling | LiCl, ZnCl2 | Nickel | Facilitates reduction of Ni(II) to Ni(0) and promotes transmetalation. nih.gov |
| Ni-catalyzed Cross-Coupling | MgCl2, Iodide | Nickel | Expedites the reduction of Ni(II). nih.gov |
| Lithium-Ion Battery Electrolyte | This compound | Graphite (B72142) Anode | Enhances the formation of a stable solid-electrolyte interphase (SEI). |
Catalytic Applications and Roles of Lithium P Toluenesulphinate in Reaction Promotion
Lithium p-toluenesulphinate as a Catalyst or Co-catalyst Component
This compound serves as a crucial reagent and, in some contexts, influences catalytic activity in several types of organic reactions. It is primarily utilized as a source of the p-toluenesulfinyl group in reactions catalyzed by transition metals.
One of the prominent applications is in the copper-catalyzed sulfonylation of C-H bonds. sioc-journal.cn For instance, in a simple and mild procedure, this compound is used as the sulfonylation reagent for the remote C-H functionalization of N-(naphthalen-1-yl)picolinamide. sioc-journal.cn This reaction, catalyzed by copper and using iodine as an oxidant, proceeds under mild conditions to furnish the desired sulfone in high yield. sioc-journal.cn The commercially available nature of the lithium salt makes it a convenient choice for this transformation. sioc-journal.cn
Beyond copper catalysis, this compound is also involved in palladium-catalyzed reactions. It has been employed as a reagent in palladium-catalyzed substitution reactions, such as in the deprotection of allyl ethers.
The compound has also been noted for its role in the synthesis of heterocyclic compounds. For example, it has been effectively used in the preparation of highly fluorescent 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles. Additionally, there are mentions of its use as a catalyst in classic organic reactions like Friedel-Crafts alkylations and acylations, showcasing its broader potential in catalysis. ontosight.ai
The following table summarizes selected catalytic applications involving this compound:
| Reaction Type | Catalyst System | Role of this compound | Substrate Example | Product | Yield | Reference |
| C-H Sulfonylation | Copper/Iodine | Sulfonylation Reagent | N-(naphthalen-1-yl)picolinamide | C(4) Sulfonylated Product | 85% | sioc-journal.cn |
| Deprotection | Palladium-catalyzed | Reagent | Allyl ethers | Deprotected alcohol | - | |
| Quinoline (B57606) Synthesis | - | Reagent | 4-chlorocarbostyrils and potassium cyanide | 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles | - | |
| Friedel-Crafts | - | Catalyst | - | Alkylated/Acylated Aromatics | - | ontosight.ai |
Exploration of Catalytic Cycles and Active Species
Understanding the catalytic cycle and the nature of the active species is fundamental to optimizing reaction conditions and expanding the scope of a catalytic system. For reactions involving this compound, mechanistic proposals have been put forward, particularly for transition metal-catalyzed processes.
In the copper-catalyzed sulfonylation of N-(naphthalen-1-yl)picolinamide, a plausible catalytic cycle has been proposed. sioc-journal.cn The cycle is believed to commence with the formation of an active copper species. The key steps are outlined as follows:
Generation of the Active Species: The initial copper catalyst reacts within the system to form the catalytically active species.
C-H Activation/Metallation: The directing group on the substrate (the picolinamide) coordinates to the copper center, facilitating the regioselective C-H activation at the C(4) position of the naphthalene (B1677914) ring, leading to a cyclometalated copper intermediate.
Oxidative Addition/Sulfonylation: The lithium p-toluenesulfinate, acting as the sulfonating agent, interacts with the copper intermediate. This step likely involves the transfer of the p-toluenesulfonyl group to the copper center.
Reductive Elimination: The C-S bond is formed through reductive elimination from the copper complex, releasing the sulfonylated product.
Catalyst Regeneration: The copper catalyst is regenerated, possibly through an oxidation step involving the iodine oxidant present in the reaction mixture, allowing it to re-enter the catalytic cycle. sioc-journal.cn
A proposed key intermediate in this cycle is an anionic copper complex, which forms after the initial C-H activation and deprotonation, before undergoing protonation to yield the final product and complete the cycle. sioc-journal.cn
In the context of organocatalysis, while not involving a traditional cycle with a metallic catalyst, the sulfinate group of the compound is suggested to play a role in stabilizing transition states through non-covalent interactions like hydrogen bonding. This can be crucial in facilitating reactions such as diazoacetate synthesis by activating reactants like hydrazine.
Regio- and Stereoselectivity in Catalytic Systems Utilizing this compound
The ability to control the regiochemistry and stereochemistry of a reaction is a primary goal in synthetic chemistry. The use of this compound in catalytic systems has shown potential for achieving high levels of selectivity.
Regioselectivity:
A notable example of high regioselectivity is observed in the copper-catalyzed sulfonylation of naphthalen-1-amines bearing a directing group. sioc-journal.cn The reaction exhibits a high degree of site-selectivity, exclusively functionalizing the C(4) position of the naphthalene core. sioc-journal.cn This precise control is attributed to the directing effect of the picolinamide (B142947) group, which guides the copper catalyst to the specific C-H bond, ensuring that sulfonylation occurs remotely and predictably. The reaction tolerates various functional groups and consistently provides the C(4) sulfonylated products with high regioselectivity. sioc-journal.cn
Stereoselectivity:
The influence of sulfinates on stereoselectivity is a recognized phenomenon in organic synthesis. Nucleophilic substitution at a stereogenic sulfur atom in sulfinates and their derivatives often proceeds with a high degree of stereocontrol, typically with inversion of configuration. nih.gov
While specific examples detailing the use of this compound as a chiral catalyst or co-catalyst to induce enantioselectivity in a product are not extensively documented in the provided sources, the inherent nature of the sulfinate group suggests its potential in asymmetric synthesis. In organocatalysis, the sulfonate group is known to stabilize transition states via hydrogen bonding. This interaction can create a chiral environment around the reacting molecules, potentially influencing the stereochemical outcome of the reaction. For instance, in asymmetric additions to imines, related sulfinamides are used as powerful chiral auxiliaries to control the facial selectivity of the nucleophilic attack. The stereochemistry is often dictated by a chelated transition state involving the sulfinyl group and a metal cation.
Although direct applications are sparse in the search results, the principles governing the stereochemistry of reactions involving related sulfinyl compounds suggest that catalytic systems employing chiral variants or ligands in conjunction with this compound could be a viable strategy for achieving stereocontrol.
Advanced Analytical Methodologies for Mechanistic and Synthetic Characterization
Spectroscopic Techniques for In-Situ Reaction Monitoring and Intermediate Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. For lithium p-toluenesulfinate, ¹H and ¹³C NMR spectra are routinely used to confirm its identity and purity. nih.govsigmaaldrich.com The aromatic protons of the tolyl group and the methyl protons exhibit characteristic chemical shifts, while the carbon signals, including the quaternary carbon attached to the sulfur atom, provide a complete structural fingerprint. nih.gov
Beyond simple structural confirmation, advanced NMR methods are employed to study the dynamics of reactions involving lithium p-toluenesulfinate. kth.se For instance, in-situ NMR monitoring can track the consumption of the sulfinate and the concurrent formation of products, such as sulfones. This allows for the direct observation of reaction progress and the potential identification of short-lived intermediate species. europa.eu Dynamic NMR (DNMR) studies can also provide information on conformational changes and intermolecular interactions in solution. nih.govumich.edu The application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the unambiguous assignment of signals, especially in complex reaction mixtures containing multiple products and intermediates.
Table 1: Typical NMR Spectroscopic Data for Lithium p-toluenesulfinate Data is representative and can vary based on solvent and experimental conditions.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~7.5 | Doublet | Aromatic protons ortho to the sulfinate group |
| ~7.1 | Doublet | Aromatic protons meta to the sulfinate group | |
| ~2.3 | Singlet | Methyl group protons | |
| ¹³C NMR | ~145 | Singlet | Quaternary aromatic carbon attached to the sulfinate group |
| ~138 | Singlet | Quaternary aromatic carbon attached to the methyl group | |
| ~129 | Singlet | Aromatic CH carbons | |
| ~125 | Singlet | Aromatic CH carbons | |
| ~21 | Singlet | Methyl group carbon |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for monitoring the transformation of functional groups during a reaction. researchgate.net In reactions involving lithium p-toluenesulfinate, these methods are primarily used to track the status of the sulfur-oxygen bonds. The sulfinate group (R-SO₂⁻) has characteristic stretching frequencies that are distinct from those of its common oxidation product, the sulfone group (R-SO₂-R').
Specifically, the oxidation of lithium p-toluenesulfinate to a p-tolyl sulfone involves the conversion of the sulfinate functional group to a sulfonyl group. This transformation is readily monitored by IR spectroscopy, which shows the disappearance of the characteristic sulfinate peaks and the appearance of strong absorption bands corresponding to the symmetric and asymmetric SO₂ stretching vibrations of the newly formed sulfone. researchgate.net Raman spectroscopy offers complementary information and is particularly useful for symmetric vibrations and for monitoring reactions in aqueous media. researchgate.netiaea.org
Table 2: Characteristic Vibrational Frequencies for Sulfinate to Sulfone Transformation
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Sulfinate (-SO₂⁻) | S=O Asymmetric Stretch | 1050 - 970 | IR, Raman |
| S=O Symmetric Stretch | 980 - 900 | IR, Raman | |
| Sulfone (-SO₂-) | SO₂ Asymmetric Stretch | 1350 - 1300 | Strong in IR |
| SO₂ Symmetric Stretch | 1160 - 1120 | Strong in IR & Raman |
Mass spectrometry (MS) is an indispensable tool for determining the molecular weights of reaction products and intermediates, thereby confirming their identity. acs.orgchromatographyonline.com When lithium p-toluenesulfinate is used in a synthesis, for example, to form a new p-tolyl sulfone, MS is used to verify the mass of the final product. mdpi.commdpi.com
Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with liquid chromatography (LC-MS) to analyze reaction mixtures. nih.govnih.gov This allows for the separation of different components before they enter the mass spectrometer. For a typical sulfone product derived from lithium p-toluenesulfinate, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the product, further confirming its structure. mdpi.com MS/MS (tandem mass spectrometry) can be used to fragment the molecular ion, providing structural information that helps to distinguish between isomers. nih.gov
Chromatographic Separations for Product Isolation and Purity Assessment
Chromatographic techniques are fundamental for both the isolation of desired products from a reaction mixture and the assessment of their purity. The choice of technique depends on the properties of the compounds being separated, such as polarity and volatility.
For reactions involving lithium p-toluenesulfinate, which is a salt and thus highly polar, and its often less polar organic products (e.g., sulfones), a significant polarity difference can be exploited for separation. researchgate.net
Thin-Layer Chromatography (TLC): TLC is often used for rapid reaction monitoring and to determine the appropriate solvent system for column chromatography. The purity of synthesized sulfones can be checked using TLC with silica (B1680970) gel as the adsorbent. researchgate.net
Column Chromatography: This is the standard method for purifying multi-gram quantities of reaction products. For a typical reaction producing a moderately polar sulfone, silica gel column chromatography with a gradient of solvents like hexane (B92381) and ethyl acetate (B1210297) would be effective in separating the product from unreacted starting materials and byproducts. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both purification (preparative HPLC) and purity analysis (analytical HPLC). wu.ac.th A reversed-phase HPLC method, using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient, is well-suited for analyzing the purity of synthesized sulfone derivatives. researchgate.netgoogle.com The high sensitivity of HPLC detectors (e.g., UV-Vis) allows for the quantification of even minor impurities. researchgate.net
Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be an effective analytical tool. While lithium p-toluenesulfinate itself is not suitable for GC, some smaller sulfones or related compounds could be analyzed this way. Chiral sulfinate esters and sulfoxides have been successfully separated using GC with specialized chiral stationary phases.
Table 3: Chromatographic Methods for Analysis of Sulfone Synthesis
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| TLC | Silica Gel G | Hexane/Ethyl Acetate | Reaction monitoring, purity check. researchgate.net |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Product isolation and purification. mdpi.com |
| Analytical RP-HPLC | C18 (Reversed-Phase) | Acetonitrile/Water gradient | Purity assessment, quantification of impurities. researchgate.netgoogle.com |
| GC | Derivatized Cyclodextrin | Helium (Carrier Gas) | Separation of volatile chiral sulfinate esters. |
X-ray Diffraction (XRD) for Elucidating Solid-State Structures of Derived Compounds
While NMR provides the structure of a molecule in solution, single-crystal X-ray diffraction (XRD) provides the unambiguous, three-dimensional structure of a compound in the solid state. This technique is the gold standard for structural elucidation of crystalline materials. dntb.gov.ua
When a new compound derived from lithium p-toluenesulfinate, such as a novel sulfone or sulfonamide, is synthesized and can be grown as a single crystal, XRD analysis provides a wealth of information. acs.org It reveals precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it details the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or π–π stacking. acs.org This information is critical for understanding the relationship between molecular structure and macroscopic properties and for confirming the absolute stereochemistry of chiral compounds. The crystal structure of a p-toluenesulfonamide-containing derivative, for example, has been successfully determined, providing key insights into its three-dimensional arrangement. acs.org
Table 4: Illustrative Crystallographic Data for a Derived Sulfone Compound This table presents hypothetical data for a representative crystalline sulfone derived from lithium p-toluenesulfinate to illustrate the type of information obtained from XRD analysis.
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| S-O Bond Lengths | 1.43 - 1.45 Å | Precise distances between sulfur and oxygen atoms in the sulfone group. |
| C-S-C Bond Angle | ~104° | The angle between the two carbon atoms bonded to the sulfur. |
| O-S-O Bond Angle | ~119° | The angle between the two oxygen atoms of the sulfone group. |
| Intermolecular Interactions | C-H···O Hydrogen Bonds | Weak non-covalent interactions that influence crystal packing. |
Computational Chemistry and Theoretical Studies of Lithium P Toluenesulphinate Systems
Quantum Chemical Calculations for Reaction Pathway Mapping and Transition State Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving lithium p-toluenesulphinate. nih.gov These calculations enable the mapping of reaction pathways and the characterization of transition states, which are crucial for understanding reaction kinetics and mechanisms.
A key application of quantum chemical calculations is the prediction of the energetic landscape of a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state determines the activation barrier, a critical factor governing the reaction rate.
For reactions involving this compound, DFT calculations can be employed to model various potential pathways. For instance, in its role as a precursor or reactant, different modes of bond cleavage or formation can be computationally explored. The calculated energetic profiles provide a quantitative measure of the feasibility of each proposed mechanism. Studies on related organolithium and sulfinate compounds have demonstrated the accuracy of DFT methods, such as those employing hybrid functionals like B3LYP or range-separated functionals like ωB97X-D, in predicting activation energies that are in good agreement with experimental observations. nih.govnih.gov
Table 1: Hypothetical Energetic Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Electrophile) | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate 1 | -5.8 |
| Transition State 2 | +10.5 |
| Products | -25.0 |
This table illustrates the type of data generated from quantum chemical calculations for a hypothetical reaction pathway. The values represent the calculated relative energies of stationary points along the reaction coordinate.
Beyond energetics, quantum chemical calculations provide detailed information about the electronic structure of molecules. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding reactivity. The energies and shapes of these frontier orbitals indicate the nucleophilic or electrophilic character of different sites within the this compound molecule.
For example, the HOMO of the p-toluenesulphinate anion would likely be localized on the sulfur and oxygen atoms, indicating these as the primary sites for reaction with electrophiles. Conversely, the LUMO would indicate the most favorable sites for nucleophilic attack. DFT calculations can also quantify properties like electron affinity energies, which are crucial for understanding the behavior of compounds in reductive environments, such as in the formation of a solid electrolyte interphase (SEI) in lithium-ion batteries. researchgate.netresearchgate.net For instance, a more negative electron affinity energy for an additive compared to the solvent molecules suggests it will be preferentially reduced. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Solvent Effects and Aggregation Behavior
While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in the condensed phase, such as in solution. sckimlab.comresearchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes like solvation and aggregation. acs.orgacs.org
For this compound, MD simulations can reveal how solvent molecules arrange themselves around the lithium cation and the p-toluenesulphinate anion. This solvation structure can significantly influence the reactivity and availability of the ionic species. By analyzing radial distribution functions, the probability of finding a solvent molecule at a certain distance from the ions can be determined, offering a detailed picture of the solvation shell. acs.org
Furthermore, MD simulations can be used to study the aggregation behavior of this compound in various solvents. acs.org Depending on the solvent polarity and concentration, ion pairing and the formation of larger aggregates can occur. These simulations can predict the extent of such aggregation, which is critical as it can affect the compound's effective concentration and reactivity in a given medium. The simulations can be run at different temperatures to understand the stability of these aggregates. acs.org
Computational Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry serves as a predictive tool for exploring the potential of this compound in new chemical reactions. nih.gov By computationally screening a range of potential reactants and reaction conditions, researchers can identify promising new transformations before committing to extensive experimental work.
DFT calculations can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. By comparing the activation barriers for different reaction pathways leading to various isomers, the most likely product can be predicted. nih.gov Automated reaction pathway searching algorithms can systematically explore the potential energy surface to discover novel, low-energy reaction pathways that might not be intuitively obvious. nih.gov This approach has been successfully used to predict new catalytic cycles and synthetic methodologies for other classes of compounds and could be applied to explore the untapped reactivity of this compound.
Development of Predictive Models for this compound Reactivity
Building on the data generated from quantum chemical calculations and experimental studies, it is possible to develop predictive models for the reactivity of this compound. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate structural or computational descriptors of a series of related reactants with their observed reactivity. nih.gov
For this compound and its derivatives, descriptors could include calculated parameters such as atomic charges, bond orders, and frontier molecular orbital energies. By establishing a mathematical relationship between these descriptors and experimentally determined reaction rates or yields, a predictive model can be built. Such models can then be used to estimate the reactivity of new, untested substrates or to optimize reaction conditions for a desired outcome. This approach moves towards a more rational design of chemical reactions, guided by computational insights.
Applications in Advanced Chemical Technologies and Material Science
Utilization in Polymerization Processes
Lithium p-toluenesulphinate has found a niche application as a component within polymerization initiator systems, particularly for radical polymerization. google.comgoogle.com It is typically not used as a standalone initiator but rather as a crucial part of a multi-component, or redox, initiator system. These systems are valued for their ability to generate radicals and initiate polymerization at ambient temperatures.
In these applications, the sulphinate acts as a reducing agent that reacts with an oxidizing agent, such as an organic peroxide. This redox reaction efficiently generates the radicals necessary to start the polymerization of monomers. google.com Such initiator systems often include a third component, like an amine, to further accelerate the process. google.comgoogle.com This type of initiation is particularly useful in the production of specialized polymer-based materials, such as dental cements, where rapid curing at room temperature is a requirement. google.com
| Role in Initiator System | Component Example | Function | Source |
|---|---|---|---|
| Reducing Agent / Accelerator | This compound | Reacts with the oxidizing agent to generate radicals. | google.comgoogle.com |
| Oxidizing Agent | Organic Peroxide (e.g., Benzoyl Peroxide) | Oxidizes the sulphinate to produce radicals. | google.comgoogle.com |
| Co-accelerator / Activator | Amine Compound (Aromatic or Aliphatic) | Enhances the rate of radical generation. | google.comgoogle.com |
Potential in Novel Material Building Blocks
This compound is a valuable reagent and building block in organic synthesis, primarily for the creation of more complex organosulfur compounds and other functional molecules. maxwellsci.com The sulphinate group is a versatile functional group that can be used to form new carbon-sulfur (C-S) bonds, which are integral to the structure of many pharmaceutical and materials science molecules. google.com
Its utility has been demonstrated in the synthesis of highly fluorescent quinoline (B57606) derivatives. Current time information in Bangalore, IN.sigmaaldrich.com For instance, it reacts with potassium cyanide and specific 4-chlorocarbostyrils to produce 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles, compounds noted for their significant fluorescence properties with potential applications in sensing and imaging. Current time information in Bangalore, IN. Furthermore, this compound serves as a reagent in palladium-catalyzed reactions, such as in the deprotection of allyl ethers. Current time information in Bangalore, IN.
| Reaction Type | Reactants | Product | Significance | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | This compound, Potassium Cyanide, 4-chlorocarbostyrils | Highly fluorescent 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles | Creates materials for fluorescence imaging and sensing. | Current time information in Bangalore, IN. |
| Palladium-Catalyzed Deprotection | Allyl ethers, this compound, Palladium catalyst | Deprotected alcohol | Serves as a key reagent in organic synthetic transformations. | Current time information in Bangalore, IN. |
| Carbon-Sulfur Bond Formation | This compound, Alkyl halide | Alkyl p-tolyl sulfone | Fundamental reaction for building complex organosulfur molecules. | google.com |
Integration into Emerging Chemical Systems
A significant and emerging application for this compound is in the field of energy storage, specifically as a component in lithium-ion batteries (LIBs). Research has shown its effectiveness both as an electrolyte additive and as a component in advanced separator coatings. Current time information in Bangalore, IN.researchgate.net
When used as an additive in LIB electrolytes, this compound helps to improve the stability of the solid-electrolyte interphase (SEI) that forms on the anode surface. Current time information in Bangalore, IN. A stable SEI is critical for battery longevity and safety, as it prevents the continuous decomposition of the electrolyte and minimizes the formation of lithium dendrites, which can cause short circuits. Current time information in Bangalore, IN.
In a more advanced application, this compound has been used to coat poly(imide) separators. researchgate.net A study published in the Journal of Industrial and Engineering Chemistry describes how these coated separators exhibit enhanced safety and electrochemical performance. The modified polyimide separator showed a high electrochemical stability window and significantly improved rate capabilities and capacity retention compared to commercial separators. researchgate.net This improvement is attributed to the favorable interaction of the coating with the electrolyte, which enhances ion transport and protects the separator from thermal shrinkage at high temperatures. researchgate.net
| Application Area | Specific Use | Observed Improvement | Source |
|---|---|---|---|
| Lithium-Ion Battery Electrolyte | SEI-forming additive | Improves battery performance by reducing lithium plating and dendrite formation. | Current time information in Bangalore, IN. |
| Lithium-Ion Battery Separator | Coating on poly(imide) nanofiber matrix | Enhanced thermal stability, improved electrolyte affinity, and better rate capabilities. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for lithium p-toluenesulphinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via sulfonation of toluene derivatives followed by neutralization with lithium hydroxide. Key factors include temperature control (80–100°C for sulfonation) and stoichiometric ratios to minimize byproducts like p-toluenesulfonic acid. Purification via recrystallization in ethanol-water mixtures improves purity (>95% by NMR) . For reproducibility, monitor pH during neutralization and use inert atmospheres to prevent oxidation.
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Use a combination of FT-IR (to confirm sulfonate group absorption at 1180–1200 cm⁻¹), X-ray diffraction (for crystallinity), and TGA (to assess decomposition onset >200°C). Compare results with literature spectra and thermal profiles. For hygroscopic samples, conduct experiments under controlled humidity to avoid artifacts .
Q. What analytical techniques are most reliable for quantifying impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for detecting residual p-toluenesulfonic acid. Ion chromatography can quantify lithium counterion content. Validate methods using spiked samples and reference standards from pharmacopeial guidelines (e.g., USP monographs for sulfonamide analysis) .
Advanced Research Questions
Q. How does this compound function as a catalyst or ligand in asymmetric synthesis, and what mechanistic insights support its role?
- Methodological Answer : In organocatalysis, its sulfonate group stabilizes transition states via hydrogen bonding. For example, in diazoacetate synthesis, it facilitates hydrazine activation (see ). Mechanistic studies should employ DFT calculations to map energy barriers and in-situ NMR to track intermediate formation. Compare enantiomeric excess (ee) data with alternative catalysts (e.g., binol-derived ligands) to assess superiority .
Q. What experimental strategies resolve contradictions in reported electrochemical stability data for this compound in battery applications?
- Methodological Answer : Discrepancies often arise from electrolyte composition or voltage windows. Replicate studies using standardized coin cells (LiCoO₂ cathode, 1 M LiPF₆ in EC/DMC) and cyclic voltammetry (scan rate: 0.1 mV/s). Control for moisture (<10 ppm) and electrode pretreatment. Cross-reference with XPS data to identify surface passivation layers that may alter stability .
Q. How can researchers design experiments to probe the compound’s reactivity under extreme conditions (e.g., high pressure/temperature)?
- Methodological Answer : Use autoclave reactors for high-pressure sulfonation (e.g., 5–10 bar) and in-situ FT-IR for real-time monitoring. For thermal stress tests, combine DSC with mass spectrometry to identify volatile degradation products. Statistical tools like DoE (Design of Experiments) optimize parameter screening (temperature, solvent polarity, catalyst loading) .
Data Presentation and Analysis Guidelines
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 100–108°C (DSC) | |
| Solubility in H₂O | 25 g/L (25°C) | |
| Purity (HPLC) | >95% (C18 column, 0.1% TFA mobile phase) | |
| Thermal Decomposition | Onset: 210°C (TGA, N₂ atmosphere) |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
